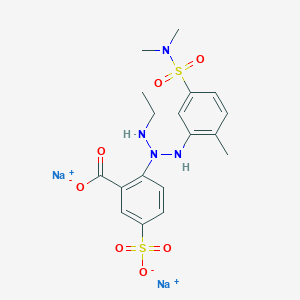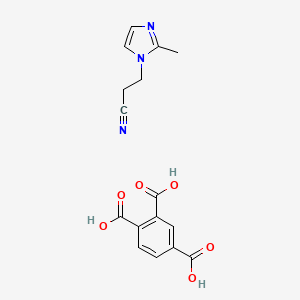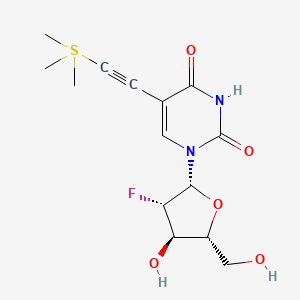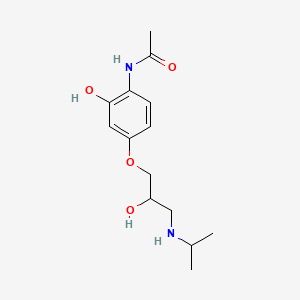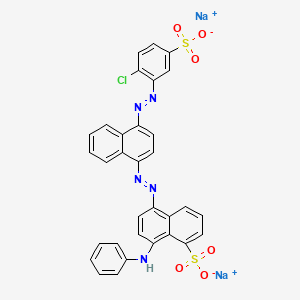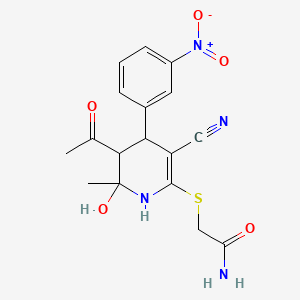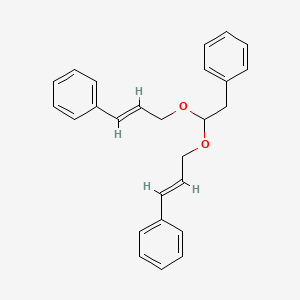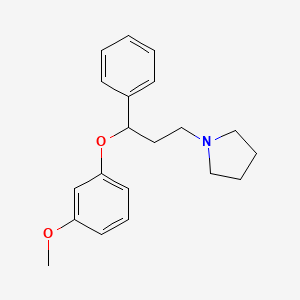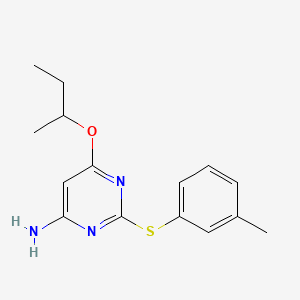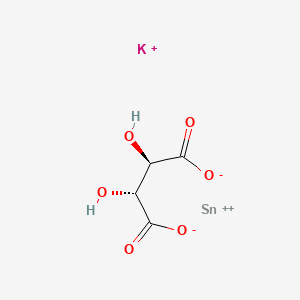
Tin potassium tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin potassium tartrate is a chemical compound that combines tin, potassium, and tartrate ions. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is often used as a catalyst and in electroplating processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin potassium tartrate can be synthesized through the reaction of potassium tartrate with tin salts. One common method involves dissolving potassium tartrate in water and then adding a tin salt, such as tin(II) chloride, under controlled conditions. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate.
Industrial Production Methods: In industrial settings, the production of this compound involves larger-scale reactions with precise control over temperature, pH, and concentration of reactants. The process may include steps such as filtration, purification, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Tin potassium tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can also be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions where one of its components is replaced by another ion or molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Reducing agents like sodium borohydride can reduce the compound.
Substitution Reactions: These reactions often require specific catalysts and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of tin, while reduction could produce lower oxidation states.
Scientific Research Applications
Tin potassium tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: this compound is used in electroplating processes to deposit tin coatings on various substrates, enhancing their corrosion resistance and electrical conductivity.
Mechanism of Action
The mechanism by which tin potassium tartrate exerts its effects involves its interaction with molecular targets and pathways. In catalytic processes, the compound facilitates the reaction by lowering the activation energy and providing an alternative reaction pathway. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function.
Comparison with Similar Compounds
Potassium Tartrate: A related compound used in food and pharmaceutical industries.
Tin(II) Chloride: Another tin compound with applications in electroplating and as a reducing agent.
Potassium Sodium Tartrate: Known for its use in Fehling’s solution and as a catalyst in organic synthesis.
Uniqueness: Tin potassium tartrate is unique due to its combination of tin and tartrate ions, which imparts specific chemical properties that are not found in other similar compounds. Its ability to act as a catalyst and its applications in electroplating make it distinct from other tin or tartrate compounds.
Properties
CAS No. |
73926-79-1 |
|---|---|
Molecular Formula |
C4H4KO6Sn+ |
Molecular Weight |
305.88 g/mol |
IUPAC Name |
potassium;(2R,3R)-2,3-dihydroxybutanedioate;tin(2+) |
InChI |
InChI=1S/C4H6O6.K.Sn/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;+1;+2/p-2/t1-,2-;;/m1../s1 |
InChI Key |
CJVUOQNAMHTLKR-OLXYHTOASA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sn+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



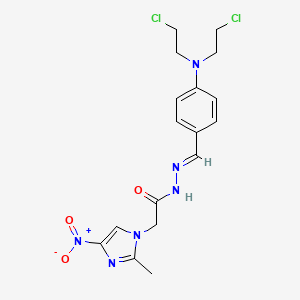
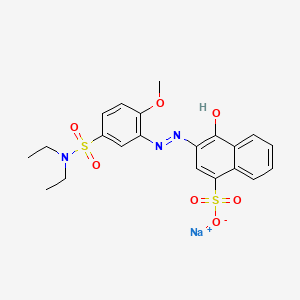
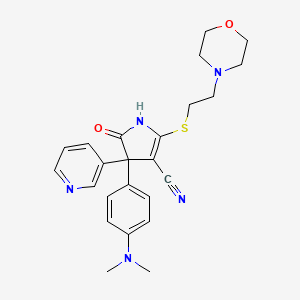
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
